2-(5-Formyl-2-methoxyphenyl)acetonitrile

Descripción general

Descripción

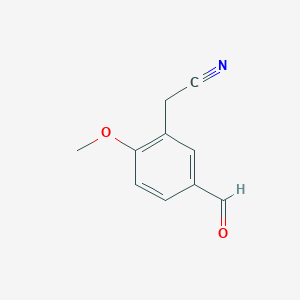

2-(5-Formyl-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring, along with an acetonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2-methoxyphenyl)acetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-chloroacetonitrile in the presence of a base. The reaction is carried out in an anhydrous acetonitrile solution . The general reaction conditions include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Anhydrous acetonitrile.

Catalyst/Base: Commonly used bases include sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Formyl-2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: 2-(5-Carboxy-2-methoxyphenyl)acetonitrile.

Reduction: 2-(5-Formyl-2-methoxyphenyl)ethylamine.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

One of the primary applications of 2-(5-Formyl-2-methoxyphenyl)acetonitrile is as an intermediate in the synthesis of bioactive compounds. Its aldehyde functional group allows for various reactions, including:

- Condensation Reactions: It can undergo condensation with amines to form imines, which are valuable in medicinal chemistry for developing new pharmaceuticals.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Condensation | Imines | |

| Reduction | Amines |

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. For example, compounds synthesized from this precursor have shown cytotoxic effects against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of derivatives synthesized from this compound, demonstrating significant inhibition of cell proliferation in breast cancer models.

Material Science

In material science, this compound can be used as a building block for polymers and other materials. Its ability to participate in polymerization reactions makes it useful for developing new materials with specific properties.

| Application Area | Compound Type | Property Enhanced |

|---|---|---|

| Polymer Science | Conductive Polymers | Electrical conductivity |

| Coatings | Protective Coatings | Chemical resistance |

Fluorescent Probes

The unique structure of this compound allows it to be modified into fluorescent probes used in biological imaging. These probes can selectively bind to specific biomolecules, enabling visualization in live cells.

Research Insight:

A recent paper highlighted the development of a fluorescent probe based on this compound that selectively targets cancer cells, providing insights into tumor biology.

Mecanismo De Acción

The mechanism of action of 2-(5-Formyl-2-methoxyphenyl)acetonitrile is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Formyl-2-hydroxyphenyl)acetonitrile

- 2-(5-Formyl-2-ethoxyphenyl)acetonitrile

- 2-(5-Formyl-2-methoxyphenoxy)acetonitrile

Uniqueness

2-(5-Formyl-2-methoxyphenyl)acetonitrile is unique due to the presence of both a formyl group and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Actividad Biológica

2-(5-Formyl-2-methoxyphenyl)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H9NO2

- CAS Number : 1820608-72-7

- Molecular Weight : 175.18 g/mol

This compound features a methoxy group and an aldehyde functional group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of acetonitriles have been shown to inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has shown promise in anticancer studies, particularly against certain cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The specific pathways involved include the modulation of signaling cascades associated with cell survival and proliferation.

The precise mechanism of action for this compound is still under investigation, but several hypotheses exist:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress in cancer cells, promoting cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Cytotoxicity | Reduced viability in specific cancer models |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related compounds, it was found that derivatives similar to this compound displayed significant cytotoxic effects on human cancer cell lines. For instance, a derivative was tested against LNCaP (prostate cancer) and T47-D (breast cancer) cells, showing IC50 values as low as 1.33 µM, indicating high potency in inducing cell death .

Propiedades

IUPAC Name |

2-(5-formyl-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-12)6-9(10)4-5-11/h2-3,6-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHBVJUDRTZITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.